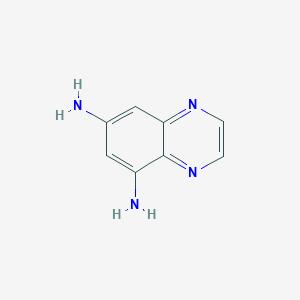
1,4-Diazepane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazepane-1,4-diamine is an organic compound that belongs to the class of seven-membered nitrogen heterocycles.
Preparation Methods
1,4-Diazepane-1,4-diamine can be synthesized through several methods:
Intramolecular Asymmetric Reductive Amination: This method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination of aminoketones.
Hydrogen-Borrowing Method: This method utilizes a (pyridyl)phosphine-ligated ruthenium(II) catalyst to couple diols and diamines, leading to the formation of 1,4-diazepanes.
Classical Resolution and Chiral Stationary Phase HPLC: These methods involve the separation of racemic mixtures to obtain enantiomerically pure 1,4-diazepanes.
Chemical Reactions Analysis
1,4-Diazepane-1,4-diamine undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the reduction of imines to amines using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
N-Alkylation: This reaction involves the alkylation of the nitrogen atoms in the diazepane ring using alkyl halides under basic conditions.
Cyclization Reactions: These reactions involve the formation of cyclic structures through intramolecular reactions, often catalyzed by metal catalysts.
Scientific Research Applications
1,4-Diazepane-1,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Diazepane-1,4-diamine involves its interaction with specific molecular targets and pathways. For example, in pharmaceuticals like Ripasudil, it inhibits Rho-associated kinase, leading to the relaxation of smooth muscle cells and reduction of intraocular pressure . The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1,4-Diazepane-1,4-diamine can be compared with other similar compounds such as:
Piperazine: A six-membered nitrogen heterocycle commonly used in pharmaceuticals and as a chemical intermediate.
1,4-Diazepine: A seven-membered nitrogen heterocycle with similar applications but different structural properties.
1,5-Diazocane: An eight-membered nitrogen heterocycle with applications in materials science and pharmaceuticals.
This compound stands out due to its unique seven-membered ring structure, which imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C5H14N4 |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1,4-diazepane-1,4-diamine |
InChI |
InChI=1S/C5H14N4/c6-8-2-1-3-9(7)5-4-8/h1-7H2 |
InChI Key |
COFWCPKZDNWCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)

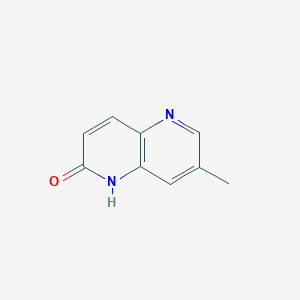


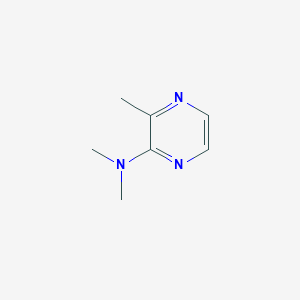
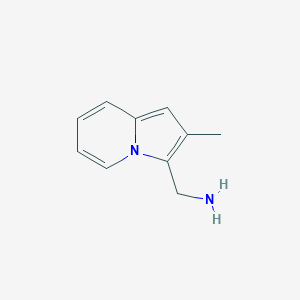

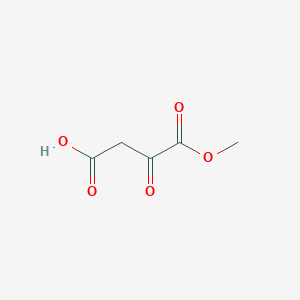
![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)
